molecular formula C8H14O B15220403 Rel-(3aR,6aS)-octahydropentalen-1-ol

Rel-(3aR,6aS)-octahydropentalen-1-ol

Cat. No.: B15220403
M. Wt: 126.20 g/mol
InChI Key: AOONMBCPMGBOBG-KVARREAHSA-N
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Description

Rel-(3aR,6aS)-octahydropentalen-1-ol is a bicyclic alcohol characterized by a fused octahydropentalene core with a hydroxyl group at the 1-position. The stereochemistry of the compound is defined by the relative configurations at the 3a and 6a positions, which influence its three-dimensional conformation and intermolecular interactions.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7+,8?/m1/s1

InChI Key

AOONMBCPMGBOBG-KVARREAHSA-N

Isomeric SMILES

C1C[C@@H]2CCC([C@H]2C1)O

Canonical SMILES

C1CC2CCC(C2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-octahydropentalen-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-(3aR,6aS)-octahydropentalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(3aR,6aS)-octahydropentalen-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound within the active site of enzymes, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rel-(3aR,6aS)-octahydropentalen-1-ol with key analogs, focusing on structural, stereochemical, and physicochemical properties.

Table 1: Structural Comparison of Bicyclic Alcohols

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Octahydropentalene -OH at 1-position Not explicitly provided ~168 (estimated) Bicyclic, stereospecific hydroxyl group
rel-(3aR,6S,6aS)-Octahydro-1-(phenylmethyl)cyclopenta[b]pyrrol-6-ol Cyclopenta[b]pyrrole -OH at 6-position, -CH2Ph C17H23NO 257.37 Phenylmethyl substituent, fused N-heterocycle
rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol Cyclopenta[c]pyrrole -CH2OH at 3a-position C8H15NO 157.21 Methanol substituent, compact bicyclic framework
(6aR,10aR)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol Dibenzo[b,d]pyran -OH, -pentyl, -methyl C23H30O2 338.49 Larger tricyclic system, lipophilic substituents

Key Comparisons

Core Structure and Stereochemistry The octahydropentalen core in the target compound differs from cyclopenta-fused pyrrole systems (e.g., and ) in ring connectivity and strain. Dihedral angles in bicyclic systems (e.g., 73–75° in isoxazolo derivatives from and ) suggest conformational rigidity, which may parallel the octahydropentalen framework’s stereochemical constraints .

Functional Group Influence

  • The hydroxyl group in this compound contrasts with bulkier substituents like phenylmethyl () or tert-butyl carbamate (). Smaller substituents (e.g., -OH or -CH2OH) may improve solubility but reduce lipophilicity compared to analogs with aromatic or alkyl groups .

Crystallographic and Physicochemical Properties While crystallographic data for the target compound are unavailable, analogs such as the isoxazolo derivatives ( and ) crystallize in monoclinic systems (space group P121/c1) with layered packing driven by polar/nonpolar interactions. Similar packing behavior might be expected for this compound due to its hydroxyl group . The dibenzopyran derivatives () exhibit significantly higher molecular weights and extended aromatic systems, leading to distinct solubility and melting point profiles compared to smaller bicyclic alcohols .

Table 2: Crystallographic Parameters of Bicyclic Analogs

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle (Bicyclic Core) Reference
rel-(3aR,4S,6aS)-4-chloromethyl-tetrahydro-isopiperlongester P121/c1 a=12.2900, b=13.325, c=10.482, β=102.69 75.0°
rel-(3aR,6aS)-6-methyl-tetrahydro-isoxazolo[5,4-c]isoxa P1 (triclinic) Not provided 73.2–75.4°

Research Implications and Limitations

  • Structural Insights : The stereochemical rigidity of bicyclic alcohols like this compound may favor specific binding conformations in biological systems, though pharmacological data are absent in the evidence.
  • Synthetic Challenges : The synthesis of such compounds often requires stereoselective hydrogenation or cyclization (e.g., ’s use of Pd/C hydrogenation), which may complicate scalability .
  • Knowledge Gaps: Direct experimental data (e.g., NMR, melting points) for the target compound are lacking, necessitating further characterization to validate comparisons.

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